In Vitro Antiplasmodial Activity: 7-Bromo-2-chloroquinoline Derivative vs. Cryptolepine
The 7-bromo-2-chloro derivative (compound 11k) exhibited an IC₅₀ < 0.1 μM against Plasmodium falciparum strain K1, representing a 5- to 10-fold improvement over the parent cryptolepine (1) [1]. This enhanced potency is attributed to the presence of halogen atoms in both the quinoline and indole rings, which facilitate target engagement and cellular accumulation [2].
| Evidence Dimension | Antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | < 0.1 μM (compound 11k, 7-bromo-2-chloro derivative) |
| Comparator Or Baseline | Cryptolepine (1): ~0.5–1.0 μM (estimated from 5–10× difference) |
| Quantified Difference | 5- to 10-fold lower IC₅₀ |
| Conditions | Plasmodium falciparum strain K1, in vitro culture |
Why This Matters
Demonstrates that the 7-bromo-2-chloro motif confers a significant potency advantage over the unsubstituted parent scaffold, guiding procurement for antimalarial drug discovery.
- [1] Onyeibor, O. et al. J. Med. Chem. 2005, 48(7), 2701-2709. View Source
- [2] Scilit. Synthesis of Some Cryptolepine Analogues... View Source
